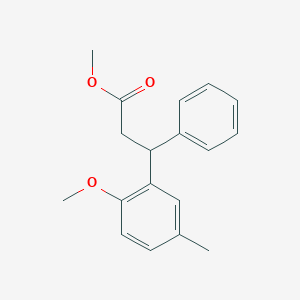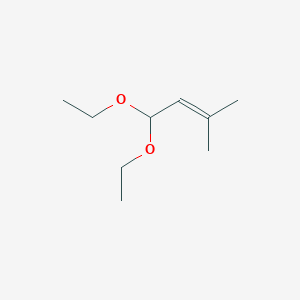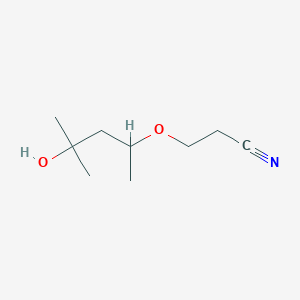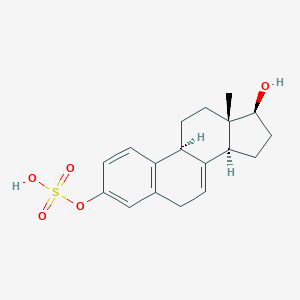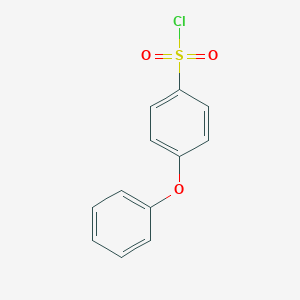
4-Phenoxybenzolsulfonylchlorid
Übersicht
Beschreibung
4-phenoxybenzenesulfonyl Chloride is a useful research compound. Its molecular formula is C12H9ClO3S and its molecular weight is 268.72 g/mol. The purity is usually 95%.
The exact mass of the compound 4-phenoxybenzenesulfonyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-phenoxybenzenesulfonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-phenoxybenzenesulfonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“4-Phenoxybenzolsulfonylchlorid” wird in verschiedenen Bereichen der Forschung eingesetzt, darunter die chemische Synthese . Es spielt eine entscheidende Rolle bei der Entwicklung neuer Arten von Polymermaterialien und fördert die Synthese einer Vielzahl von derzeit bekannten Monomeren, Initiatoren, Katalysatoren, Vernetzungsmitteln und anderen Additiven .
Materialwissenschaft
Im Bereich der Materialwissenschaft wird “this compound” zur Entwicklung von Hochleistungspolymeren eingesetzt . Diese Polymere sind für den Einsatz unter Bedingungen hoher Betriebstemperaturen, hoher mechanischer Belastung, aggressiver chemischer Medien und energiereicher Strahlung ausgelegt .
Polysulfonsynthese
“this compound” wird bei der Synthese von Polysulfonen verwendet . Polysulfone sind eine Klasse von Kondensationsheterokettenpolymeren, die Sulfonsäuregruppen in der Hauptkette enthalten . Die am häufigsten in der Praxis eingesetzten aromatischen Polysulfone weisen hohe thermische und physikalisch-mechanische Eigenschaften auf .
Hochleistungskunststoffe
Diese Verbindung wird zur Entwicklung von Hochleistungskunststoffen verwendet . Diese Kunststoffe werden für den Einsatz in High-Tech-Bereichen wie Maschinenbau, Elektronik, Luftfahrt, Robotik und Medizin entwickelt .
Chromatographie
“this compound” wird auch in der Chromatographie verwendet, einer Labortechnik zur Trennung von Gemischen
Safety and Hazards
Wirkmechanismus
Mode of Action
4-Phenoxybenzenesulfonyl chloride, like other sulfonyl chlorides, is an electrophilic compound that reacts with nucleophiles. The chlorine atom attached to the sulfonyl group (SO2Cl) is highly polarized, making it susceptible to attack by nucleophiles. This leads to the substitution of the chlorine atom and the formation of a new bond .
Action Environment
The action of 4-phenoxybenzenesulfonyl chloride can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH of the environment, as well as the presence of other reactive species. Moreover, it is sensitive to moisture, which can lead to hydrolysis .
Biochemische Analyse
Biochemical Properties
It is known to be used in the synthesis of polymers containing a sulfonic group
Cellular Effects
Given its role in polymer synthesis, it may influence cell function by interacting with cellular components involved in polymer production and degradation .
Molecular Mechanism
It is known to participate in the synthesis of polymers, suggesting it may interact with biomolecules involved in this process
Eigenschaften
IUPAC Name |
4-phenoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZPONOMFWAPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383382 | |
| Record name | 4-phenoxybenzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1623-92-3 | |
| Record name | 4-phenoxybenzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



